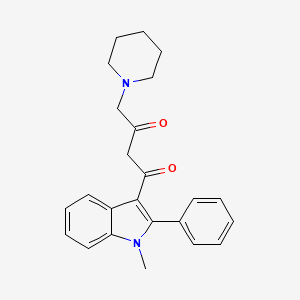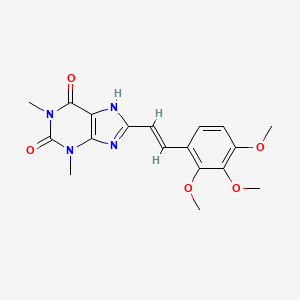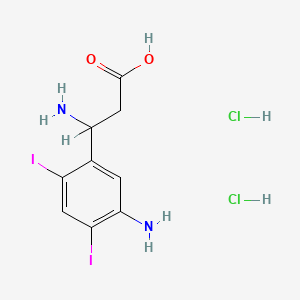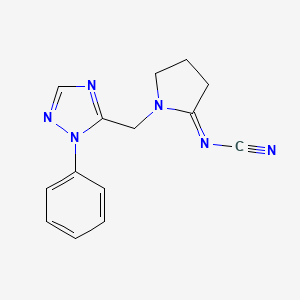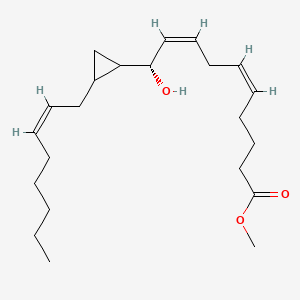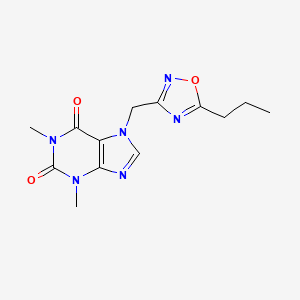
Silybin 11-O-phosphate sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silybin 11-O-phosphate sodium salt is a derivative of silybin, a polyphenolic flavonoid found in the seeds of the milk thistle plant (Silybum marianum). Silybin is known for its hepatoprotective, antioxidant, and anti-inflammatory properties. The phosphorylation of silybin enhances its solubility and bioavailability, making it more effective for therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Silybin 11-O-phosphate sodium salt is synthesized by the phosphorylation of silybin using phosphorus oxychloride (POCl3) as the phosphorylating agent. The reaction typically occurs in an organic solvent such as pyridine or dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale phosphorylation reactions followed by purification processes such as crystallization or chromatography to obtain the pure compound. The use of solid-liquid technology can enhance the aqueous solubility of the compound, making it suitable for pharmaceutical formulations .
Analyse Des Réactions Chimiques
Types of Reactions
Silybin 11-O-phosphate sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silybin derivatives with enhanced antioxidant properties.
Reduction: Reduction reactions can modify the functional groups on the silybin molecule, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing the compound’s solubility and bioavailability
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, are used under controlled conditions
Major Products
The major products formed from these reactions include silybin derivatives with modified functional groups, which can enhance their therapeutic properties and solubility .
Applications De Recherche Scientifique
Silybin 11-O-phosphate sodium salt has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying phosphorylation reactions and the synthesis of flavonoid derivatives.
Biology: Investigated for its antioxidant and anti-inflammatory properties in various cell culture studies.
Medicine: Explored for its hepatoprotective effects and potential use in treating liver diseases such as hepatitis and cirrhosis.
Industry: Utilized in the formulation of dietary supplements and pharmaceutical products to enhance liver health
Mécanisme D'action
Silybin 11-O-phosphate sodium salt exerts its effects through several molecular mechanisms:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress in cells.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and modulates signaling pathways involved in inflammation.
Hepatoprotective Activity: This compound stabilizes cell membranes, stimulates detoxification pathways, and promotes liver cell regeneration
Comparaison Avec Des Composés Similaires
Similar Compounds
- Silybin bis-hemisuccinate
- Silybin β-cyclodextrin complex
- Silybin-N-methyl-glucamine
- Silybin-phosphatidylcholine
Uniqueness
Silybin 11-O-phosphate sodium salt stands out due to its enhanced solubility and bioavailability compared to other silybin derivatives. This makes it more effective for therapeutic applications, particularly in liver health .
Propriétés
Numéro CAS |
158059-03-1 |
|---|---|
Formule moléculaire |
C25H22NaO13P |
Poids moléculaire |
584.4 g/mol |
Nom IUPAC |
sodium;[(2R,3R)-3-(4-hydroxy-3-methoxyphenyl)-6-[(2R,3R)-3,5,7-trihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2,3-dihydro-1,4-benzodioxin-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C25H23O13P.Na/c1-34-17-6-11(2-4-14(17)27)24-20(10-35-39(31,32)33)36-16-5-3-12(7-18(16)37-24)25-23(30)22(29)21-15(28)8-13(26)9-19(21)38-25;/h2-9,20,23-28,30H,10H2,1H3,(H2,31,32,33);/q;+1/p-1/t20-,23+,24-,25-;/m1./s1 |
Clé InChI |
LVRVQGOMJLNILJ-WQBQLIDWSA-M |
SMILES isomérique |
COC1=C(C=CC(=C1)[C@@H]2[C@H](OC3=C(O2)C=C(C=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)COP(=O)(O)[O-])O.[Na+] |
SMILES canonique |
COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)COP(=O)(O)[O-])O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


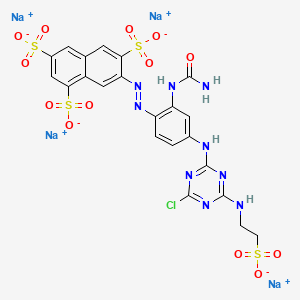


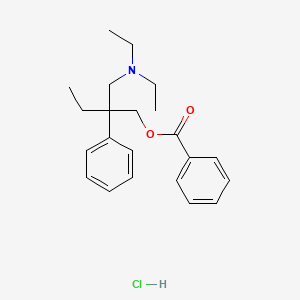
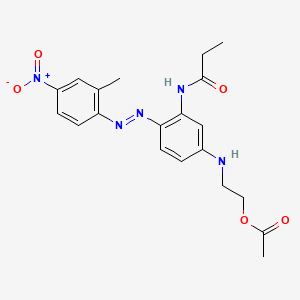
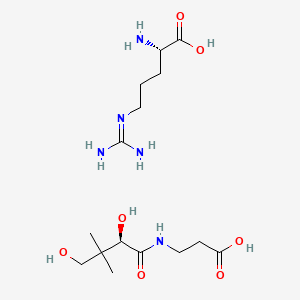
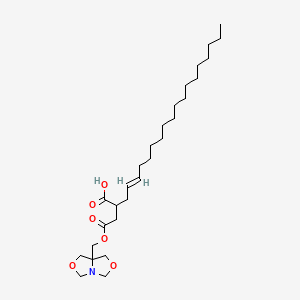
![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;3-[4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]propan-1-ol](/img/structure/B12770760.png)
